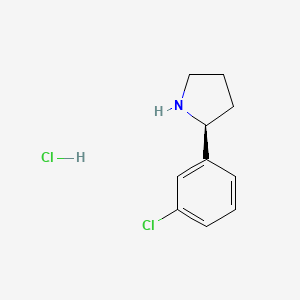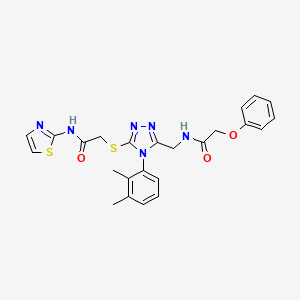
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H29N5O2S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl moiety, which is synthesized via a multistep process involving the reaction of various starting materials. The second intermediate is the (4-(4-methoxyphenyl)piperazin-1-yl)methanone moiety, which is synthesized separately and then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "methylthiazole-5-carboxylic acid", "hydrazine hydrate", "4-methyl-2-nitroaniline", "4-methoxyphenylpiperazine", "ethyl chloroformate", "sodium hydroxide", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-ethyl-2-nitroaniline by the reaction of 4-ethylbenzaldehyde with hydrazine hydrate and nitroethane in ethanol.", "Step 2: Reduction of 4-ethyl-2-nitroaniline to 4-ethyl-2-aminoaniline using palladium on carbon and hydrogen gas.", "Step 3: Synthesis of 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl moiety by the reaction of 4-ethyl-2-aminoaniline with methylthiazole-5-carboxylic acid, ethyl chloroformate, and triethylamine in dichloromethane.", "Step 4: Synthesis of (4-(4-methoxyphenyl)piperazin-1-yl)methanone moiety by the reaction of 4-methoxyphenylpiperazine with acetic anhydride and sodium acetate in acetic acid.", "Step 5: Coupling of the two intermediates to form the final product, (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, using N,N-dimethylformamide, triethylamine, and water in dichloromethane." ] } | |
Número CAS |
1239866-62-6 |
Fórmula molecular |
C27H29N5O2S |
Peso molecular |
487.62 |
Nombre IUPAC |
[5-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29N5O2S/c1-4-19-5-7-20(8-6-19)26-28-18(2)25(35-26)23-17-24(30-29-23)27(33)32-15-13-31(14-16-32)21-9-11-22(34-3)12-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,29,30) |
Clave InChI |
FULWJXRFDKKVKT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735723.png)
![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)

![8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2735727.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735728.png)

![3-[4-Amino-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2735732.png)
![Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate](/img/structure/B2735733.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate](/img/structure/B2735736.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2735737.png)

